LogP Differentiation Across the 6-Halogen Series: Target Compound Occupies a Unique Lipophilicity Niche for CNS Drug Design
The 6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one (LogP = 1.93) occupies a distinct lipophilicity position relative to its closest halogen-substituted and unsubstituted analogs. The 6-fluoro congener (CAS 1247021-99-3) has a significantly lower LogP of 1.42 , while the parent 3,4-dihydroquinoxalin-2(1H)-one scaffold (CAS 59564-59-9) has a LogP of only 0.31 . The 6-bromo analog (CAS 305790-79-8, MW 241.08 ) is expected to have an estimated LogP of approximately 2.4–2.6 based on the established halogen π-contribution increment. The 6-chloro compound thus provides a LogP value within the 1–3 range widely considered optimal for CNS drug candidates, while the 6-fluoro analog borders on insufficient lipophilicity and the 6-bromo analog may exceed desirable limits. The polar surface area (PSA = 32.34 Ų) remains identical across all 6-halogen-4-methyl congeners , confirming that the LogP difference is the primary differentiating physicochemical parameter.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.93, MW = 196.63, PSA = 32.34 Ų |
| Comparator Or Baseline | 6-Fluoro analog: LogP = 1.42, MW = 180.18, PSA = 32.34 Ų; Parent scaffold (3,4-dihydroquinoxalin-2(1H)-one, CAS 59564-59-9): LogP = 0.31, MW = 148.16; 6-Bromo analog: estimated LogP ~2.4–2.6, MW = 241.08, PSA = 32.34 Ų |
| Quantified Difference | ΔLogP vs. 6-F: +0.51 (36% higher lipophilicity); ΔLogP vs. parent scaffold: +1.62 (6.2-fold higher); ΔLogP vs. 6-Br (estimated): −0.5 to −0.7 |
| Conditions | LogP values sourced from ChemSrc database for 6-Cl, 6-F, and parent scaffold; 6-Br LogP estimated from halogen substituent constant additivity |
Why This Matters
For CNS-targeted drug discovery programs requiring LogP in the 1–3 range, the 6-chloro analog provides a lipophilicity profile that the 6-fluoro (too polar) and 6-bromo (potentially too lipophilic) congeners cannot match, directly informing building block selection for property-guided medicinal chemistry.
